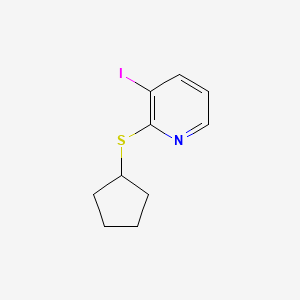

2-Cyclopentylsulfanyl-3-iodopyridine

Overview

Description

2-Cyclopentylsulfanyl-3-iodopyridine (CPSIP) is a chemical compound with the molecular formula C10H12INS . It has been of interest in scientific research due to its unique properties that can be potentially applied in various fields.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an iodine atom attached at the 3rd position and a cyclopentylsulfanyl group attached at the 2nd position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.18 g/mol .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Iodopyridines serve as key intermediates in the synthesis of heterocyclic compounds. For example, they are used in the preparation of hypervalent iodine(V) reagents, which are employed for the oxidation of sulfides and alcohols. These reagents offer a recyclable option for chemical synthesis, highlighting their utility in sustainable chemical processes (Yoshimura et al., 2011).

Catalytic Applications

The palladium-catalyzed aminocarbonylation of iodopyridines is a method to synthesize N-substituted nicotinamide and related compounds, demonstrating the versatility of iodopyridines in forming biologically relevant structures (Takács et al., 2007).

Crystal Structure Analysis

Studies on halobismuthates with 3-iodopyridinium cations have provided insights into the role of halogen⋯halogen contacts in crystal packing. These studies are fundamental for understanding molecular interactions and designing new materials (Gorokh et al., 2019).

Corrosion Inhibition

Compounds derived from iodopyridines have been explored as corrosion inhibitors, indicating their potential in protecting materials from degradation. This application showcases the broad utility of iodopyridines beyond pharmaceutical and chemical synthesis (Yıldırım & Cetin, 2008).

Pharmacological Applications

The synthesis and evaluation of iodopyridine derivatives have been linked to pharmacological activities, underscoring the importance of these compounds in drug discovery and development. Their role as intermediates in synthesizing complex molecules highlights their significance in medicinal chemistry (Wang et al., 2003).

Mechanism of Action

Target of Action

It is known that iodopyridine derivatives, such as 2-iodopyridine, are frequently used in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . This suggests that 2-Cyclopentylsulfanyl-3-iodopyridine may also interact with similar targets.

Mode of Action

Iodopyridine derivatives are known to interact with their targets through various mechanisms, potentially influencing the activity of enzymes such as 15-hydroxyprostaglandin dehydrogenase .

Biochemical Pathways

Given the potential role of iodopyridine derivatives in inhibiting 15-hydroxyprostaglandin dehydrogenase, it is plausible thatThis compound may influence prostaglandin metabolism or related pathways .

Result of Action

Given the potential role of iodopyridine derivatives in inhibiting 15-hydroxyprostaglandin dehydrogenase, it is plausible thatThis compound may influence prostaglandin levels, potentially affecting inflammation and pain signaling .

Biochemical Analysis

Biochemical Properties

2-Cyclopentylsulfanyl-3-iodopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate or inhibitor for these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound may interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and apoptosis. Furthermore, it can affect the expression of genes involved in oxidative stress response, thereby modulating cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional activity of target genes, affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products can also have significant effects on cellular processes, necessitating careful monitoring of its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include oxidation, reduction, and conjugation reactions, which are essential for the compound’s biotransformation and elimination. The interaction of this compound with these enzymes can influence metabolic flux and the levels of various metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These include members of the ATP-binding cassette (ABC) and solute-linked carrier (SLC) superfamilies, which facilitate the compound’s translocation across cellular membranes. The localization and accumulation of this compound in specific tissues can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name |

2-cyclopentylsulfanyl-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXJYQXDMGAESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)

![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)

![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)

![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)